molecular formula C11H9ClN2S B2959710 2-Chloro-4-(4-methylphenylsulphanyl)pyrimidine CAS No. 213747-65-0

2-Chloro-4-(4-methylphenylsulphanyl)pyrimidine

Cat. No. B2959710
M. Wt: 236.72
InChI Key: ZYJUNIRXYPMKRJ-UHFFFAOYSA-N
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Patent
US06048866

Procedure details

The 2-chloro-4-(4-methylphenylsulphanyl)pyrimidine was prepared in a similar manner to the analogous starting material of Example 1, from p-thiocresol (838 mg, 6.71 mmol), 2,4-dichloropyrimidine (1.0 g, 6.71 mmol) and sodium hydride [60% dispersion in oil] (295 mg, 7.4 mmol), m.p. 80-81°. δH (CDCl3) 8.15 (1H, d, J 5.4 Hz), 7.46 (2H, d, J 8.0 Hz), 7.30 (2H, d, J 8.0 Hz), 6.59 (1H, d, J 5.4 Hz) and 2.43 (3H, s).
[Compound]
Name
material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
838 mg
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
295 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[Cl:9][C:10]1[N:15]=[C:14](Cl)[CH:13]=[CH:12][N:11]=1.[H-].[Na+]>>[Cl:9][C:10]1[N:15]=[C:14]([S:8][C:5]2[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=2)[CH:13]=[CH:12][N:11]=1 |f:2.3|

Inputs

Step One
Name
material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
838 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Step Four
Name
Quantity
295 mg
Type
reactant
Smiles
[H-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=N1)SC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.